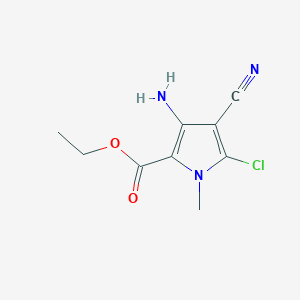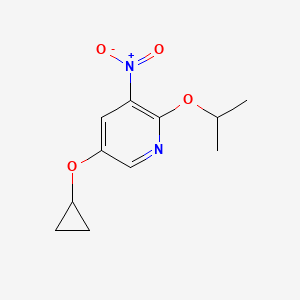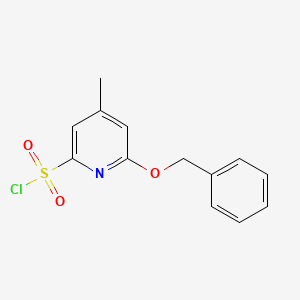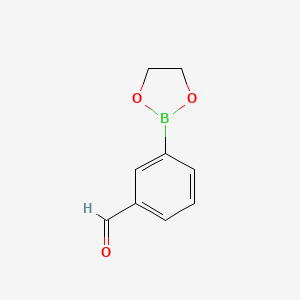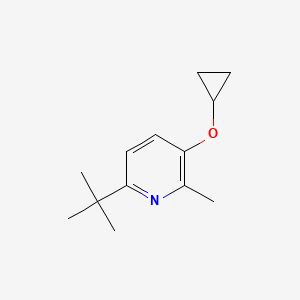
6-Tert-butyl-3-cyclopropoxy-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-3-cyclopropoxy-2-methylpyridine is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methyl group attached to a pyridine ring
Preparation Methods
The synthesis of 6-Tert-butyl-3-cyclopropoxy-2-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with tert-butyl bromide and cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
6-Tert-butyl-3-cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide to introduce different functional groups onto the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Tert-butyl-3-cyclopropoxy-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets are being studied to understand its mechanism of action and therapeutic potential.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-3-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with certain neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
6-Tert-butyl-3-cyclopropoxy-2-methylpyridine can be compared with other similar compounds such as 2-Tert-butyl-3-cyclopropoxy-6-methylpyridine and 6-Tert-butyl-3-cyclopropoxy-2-(methylthio)pyridine . These compounds share similar structural features but differ in the position and nature of substituents on the pyridine ring. The unique combination of tert-butyl, cyclopropoxy, and methyl groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
6-tert-butyl-3-cyclopropyloxy-2-methylpyridine |
InChI |
InChI=1S/C13H19NO/c1-9-11(15-10-5-6-10)7-8-12(14-9)13(2,3)4/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
LETABIDHXCZPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(C)(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


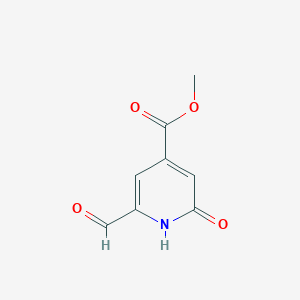
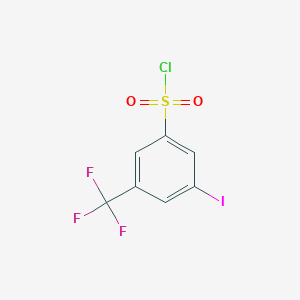
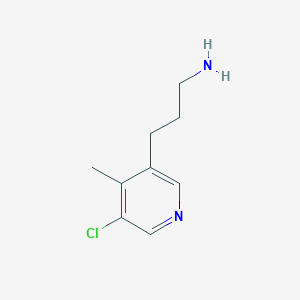
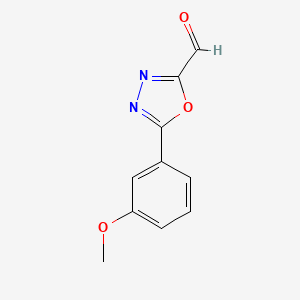

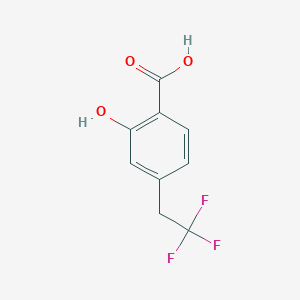
![2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14847273.png)
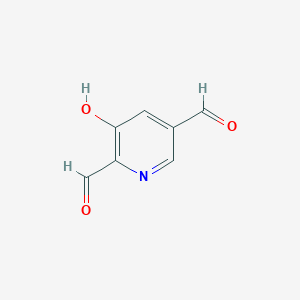
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)
